molecular formula C7H5BrF3NO3S B12998491 3-Bromo-4-(trifluoromethoxy)benzenesulfonamide

3-Bromo-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B12998491
M. Wt: 320.09 g/mol
InChI Key: YOBXLXJUUNWXGC-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethoxy)benzenesulfonamide is an organic compound with the molecular formula C7H5BrF3NO3S and a molecular weight of 320.08 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Bromo-4-(trifluoromethoxy)benzenesulfonamide typically involves the reaction of 3-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride with ammonia or an amine . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions. Industrial production methods may involve large-scale reactions using automated equipment to ensure consistency and purity of the final product.

Chemical Reactions Analysis

3-Bromo-4-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to its target, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

3-Bromo-4-(trifluoromethoxy)benzenesulfonamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H5BrF3NO3S

Molecular Weight

320.09 g/mol

IUPAC Name

3-bromo-4-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C7H5BrF3NO3S/c8-5-3-4(16(12,13)14)1-2-6(5)15-7(9,10)11/h1-3H,(H2,12,13,14)

InChI Key

YOBXLXJUUNWXGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Br)OC(F)(F)F

Origin of Product

United States

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